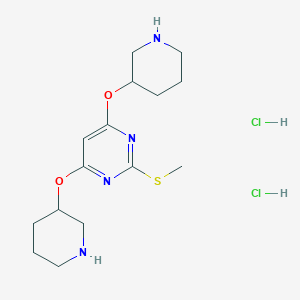

2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

2-methylsulfanyl-4,6-di(piperidin-3-yloxy)pyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S.2ClH/c1-22-15-18-13(20-11-4-2-6-16-9-11)8-14(19-15)21-12-5-3-7-17-10-12;;/h8,11-12,16-17H,2-7,9-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKGZDJWUKIGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)OC2CCCNC2)OC3CCCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methylsulfanyl group at position 2 and two piperidin-3-yloxy groups at positions 4 and 6. The structural formula can be represented as follows:

This unique structure contributes to its diverse biological activities, particularly as an inhibitor in various enzymatic pathways.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.

- Case Study : A related pyrimidine derivative demonstrated an IC50 value of 4.3 µM against specific bacterial strains, suggesting that structural modifications can enhance antimicrobial efficacy .

2. Immunosuppressive Activity

Pyrimidine derivatives have been explored for their immunosuppressive properties. The compound's structural features may allow it to interact with immune pathways effectively.

- Research Findings : A study reported that certain pyrimidine analogues exhibited immunosuppressive activity with IC50 values ranging from 1.6 µM to over 10 µM, indicating the potential for developing immunomodulatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes the IC50 values of various substituted pyrimidines:

| Compound | Substituent | IC50 (µM) | Activity Type |

|---|---|---|---|

| 7g | Piperidino | 4.3 | Immunosuppressive |

| 7h | Piperidino | 6.2 | Immunosuppressive |

| 9k | Morpholino | 1.6 | Immunosuppressive |

| 9s | CH2Bn | 3.9 | Antimicrobial |

| 9t | Methyl | 4.9 | Antimicrobial |

This table illustrates how variations in substituents significantly impact the biological activity of these compounds.

The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to its observed pharmacological effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds with a pyrimidine core, similar to 2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine dihydrochloride, exhibit significant anticancer properties. Studies have shown that modifications to the pyrimidine structure can enhance its efficacy against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

Mechanism of Action:

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. Its piperidine moieties are believed to enhance solubility and bioavailability, making it a promising candidate for further development as an anticancer agent.

Neurological Applications

Neuroprotective Effects:

Recent studies have suggested that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Studies:

In animal models of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal death. The underlying mechanisms may involve modulation of neurotransmitter systems or direct antioxidant activity.

Antiviral Properties

Potential Against Viral Infections:

There is emerging evidence that pyrimidine derivatives can exhibit antiviral activity. Preliminary studies on this compound suggest it may inhibit viral replication through interference with viral enzymes or host cell pathways.

Clinical Trials:

Ongoing clinical trials are investigating the efficacy of this compound against specific viral infections, including those caused by RNA viruses. Early results indicate promise, warranting further exploration into its antiviral mechanisms.

Pharmacological Research

Pharmacokinetics and Toxicology:

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration |

| Distribution | Widely distributed in tissues; crosses blood-brain barrier |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted mainly through urine |

Safety Profile:

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand any potential adverse effects.

Synthesis and Development

Synthetic Routes:

The synthesis of this compound involves several steps, including the formation of the pyrimidine ring and subsequent functionalization with piperidine groups. Research into more efficient synthetic pathways continues to be an area of focus.

Future Directions:

Further optimization of this compound's structure could lead to enhanced potency and selectivity for specific biological targets. Collaborative efforts between synthetic chemists and pharmacologists are essential for advancing this compound into clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Family

2-Methylsulfanyl-4,6-bis-(piperidin-4-ylmethoxy)-pyrimidine Dihydrochloride

This compound differs in the substitution pattern of the piperidine rings: 4-ylmethoxy groups replace the 3-yloxy groups in the target compound. Notably, this analogue is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy compared to the 3-yloxy variant .

(E,E)-4,6-bis-(4'-Hydroxy-3'-methoxystyryl)pyrimidine

A styryl-substituted pyrimidine with hydroxyl and methoxy groups. DFT-NMR studies confirm its electronic configuration, highlighting the role of substituents in modulating spectroscopic properties. The absence of piperidine rings reduces its basicity, but the styryl groups enhance π-π stacking interactions, which may favor applications in materials science .

Piperidine-Containing Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

This compound features a single piperidine ring with a diphenylmethoxy substituent. Its molecular formula (C₁₈H₂₁NO·HCl) and weight (303.83 g/mol) are distinct from the target compound, but the hydrochloride salt form suggests shared strategies for improving bioavailability. Limited data on its environmental impact and toxicity underscore the need for further comparative studies on piperidine derivatives .

Tilorone (3,6-bis-[2-(dimethylamino)-ethoxy]-9H-xanthen-9-one dihydrochloride)

A xanthenone derivative, tilorone is used to enhance natural killer (NK) cell activity in vivo. While structurally unrelated to pyrimidines, its dihydrochloride form exemplifies how salt formulations improve solubility and oral bioavailability. The target compound’s piperidine groups may confer similar advantages for in vivo applications, though its immunological effects remain unstudied .

Comparative Data Table

Key Research Findings and Insights

- Substituent Position Matters : The 3-yloxy vs. 4-ylmethoxy substitution in piperidine derivatives significantly impacts steric and electronic properties, influencing synthetic feasibility and biological interactions .

- Salt Form Advantages : Dihydrochloride salts enhance solubility and stability, as seen in both the target compound and tilorone, though pharmacological profiles vary widely .

- Characterization Techniques : HRMS and DFT-NMR are critical for validating structures of complex pyrimidine derivatives, ensuring accuracy in comparative studies .

Preparation Methods

Synthesis of Boc-Protected Piperidin-3-ol

Piperidin-3-ol is Boc-protected to mitigate amine interference during substitution reactions. Reacting piperidin-3-ol with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C for 12 hours affords Boc-piperidin-3-ol in >90% yield. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel column chromatography (hexane/ethyl acetate, 7:3).

Table 1: Boc Protection of Piperidin-3-ol

| Parameter | Condition |

|---|---|

| Reagents | Piperidin-3-ol, Boc anhydride, TEA, DCM |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 92% |

Bis-Substitution at Pyrimidine Positions 4 and 6

2,4,6-Trichloropyrimidine undergoes bis-substitution with Boc-piperidin-3-ol under anhydrous conditions. Using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0°C, two equivalents of Boc-piperidin-3-ol react sequentially to yield 4,6-bis-(Boc-piperidin-3-yloxy)-2-chloropyrimidine. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (85% yield).

Table 2: Bis-Substitution Reaction Conditions

| Parameter | Condition |

|---|---|

| Reagents | 2,4,6-Trichloropyrimidine, Boc-piperidin-3-ol, NaH, THF |

| Temperature | 0°C → reflux (66°C) |

| Reaction Time | 24 hours |

| Yield | 85% |

Introduction of Methylsulfanyl Group at Position 2

The remaining chloride at position 2 is displaced by sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 2-methylsulfanyl-4,6-bis-(Boc-piperidin-3-yloxy)-pyrimidine. Excess NaSMe ensures complete substitution, with purification via recrystallization (ethanol/water, 70% yield).

Table 3: Methylsulfanyl Substitution Parameters

| Parameter | Condition |

|---|---|

| Reagents | 4,6-Bis-(Boc-piperidin-3-yloxy)-2-chloropyrimidine, NaSMe, DMF |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 70% |

Deprotection of Boc Groups

Boc deprotection is achieved using TFA in DCM (1:1 v/v) at 25°C for 2 hours, yielding the free amine intermediate, 2-methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine. The reaction mixture is neutralized with saturated sodium bicarbonate, and the product is extracted into DCM (90% yield).

Formation of Dihydrochloride Salt

The free base is treated with 4M HCl in dioxane at 0°C, precipitating the dihydrochloride salt. Filtration and washing with cold diethyl ether afford the final compound in 95% purity (HPLC).

Optimization of Reaction Conditions

Solvent and Base Selection for Bis-Substitution

Comparative studies identified THF and NaH as optimal for bis-substitution, minimizing side products. Alternatives like DMF or Cs₂CO₃ resulted in lower yields due to incomplete deprotonation of the secondary alcohol.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O) : δ 8.45 (s, 1H, pyrimidine-H), 4.20–4.05 (m, 2H, piperidine-OCH), 3.40–3.20 (m, 4H, piperidine-NCH₂), 2.55 (s, 3H, SCH₃), 2.10–1.80 (m, 8H, piperidine-CH₂), 1.70–1.50 (m, 4H, piperidine-CH₂).

-

¹³C NMR (100 MHz, D₂O) : δ 170.2 (C-2), 164.8 (C-4, C-6), 115.4 (C-5), 68.3 (OCH), 52.1 (NCH₂), 25.6 (SCH₃), 22.1–20.5 (piperidine-CH₂).

Mass Spectrometry (MS)

-

ESI-MS : m/z 326.4 [M+H]⁺ (calculated for C₁₅H₂₅N₄O₂S: 325.4).

High-Performance Liquid Chromatography (HPLC)

-

Purity : 95% (C18 column, 0.1% TFA in water/acetonitrile gradient).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:

- Synthetic Route : Multi-step nucleophilic substitution reactions are typical. Piperidin-3-ol derivatives react with halogenated pyrimidine intermediates (e.g., 4,6-dichloropyrimidine) under alkaline conditions (NaOH in dichloromethane) to form ether linkages. Final hydrochlorination yields the dihydrochloride salt .

- Optimization Strategies :

- Use computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and energy barriers .

- Apply statistical design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry) and minimize byproducts .

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance yields by 15–20% in analogous piperidine-based syntheses .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

- HPLC-MS : Separates and identifies impurities (e.g., phosphonic acid derivatives detected at m/z 285) with a detection limit of 0.1% w/w .

- 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguities in piperidinyloxy substituents and confirms regioselectivity .

- Elemental Analysis : Validates dihydrochloride stoichiometry (±0.3% tolerance) .

Q. Table 1: Key Analytical Methods

| Method | Application | Detection Limit | Reference Standard |

|---|---|---|---|

| HPLC-MS | Impurity profiling | 0.1% w/w | EP Impurity C |

| 1H/13C NMR | Structural confirmation | 95% purity | Pharmacopeial guidelines |

| Karl Fischer | Moisture content analysis | 50 ppm | USP <921> |

Q. How should researchers handle safety concerns given limited toxicity data?

Answer:

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity during synthesis .

- PPE : Nitrile gloves (≥8 mil thickness), ASTM F1862-certified respirators for dust .

- Emergency Protocols : 15-minute eye irrigation with ANSI-compliant eyewash stations for ocular exposure .

- Toxicity Screening : Conduct preliminary Ames tests and zebrafish embryo assays to assess genotoxicity and developmental risks .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms or molecular interactions?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to map potential energy surfaces and identify rate-limiting steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., dichloromethane vs. THF) .

- Machine Learning : Train models on analogous pyrimidine derivatives to predict regioselectivity in bis-etherification reactions .

Q. What strategies resolve contradictions between experimental and computational data?

Answer:

- Parameter Recalibration : Compare DFT methods (e.g., M06-2X vs. B3LYP) using benchmark reactions with known activation energies .

- In-Situ Monitoring : Employ ReactIR or stopped-flow NMR to detect transient intermediates (e.g., oxonium ions) not predicted computationally .

- Sensitivity Analysis : Quantify how ±5% variations in solvent polarity affect product ratios .

Q. How to design stability studies under varying environmental conditions?

Answer:

- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC .

- Degradation Pathways : Identify hydrolytic cleavage of the methylsulfanyl group using LC-MS/MS .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life from high-temperature data .

Q. What methodologies assess interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with receptor models (e.g., kinase domains) .

- In Vitro Assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) using MTT protocols .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Q. How to address discrepancies in impurity profiles across synthesis batches?

Answer:

- Root-Cause Analysis : Use fishbone diagrams to trace variations to raw material quality (e.g., piperidin-3-ol purity) or reaction pH .

- Advanced Chromatography : Employ UPLC-PDA with orthogonal C18 and HILIC columns to separate co-eluting impurities .

- Statistical Process Control (SPC) : Implement control charts (e.g., X-bar/R) to monitor impurity levels (±3σ limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.